ZincDibenzylDithiocarbamate(Zbdc)(Ztc)

Scorch safety Processing window Dithiocarbamate accelerator

Select ZBEC for a functionally non-equivalent performance profile. Compared to ZDBC, ZDEC, and ZDMC, ZBEC provides the longest scorch safety (ZBEC > ZDBC > ZDEC > ZDMC) for a wider processing window in NR, SBR, IIR, and EPDM. It is the nitrosamine-safe, FDA 21 CFR 177.2600 compliant solution for food-contact rubber goods and EU-regulated automotive weatherstrip. ZBEC guarantees reduced hysteresis in dynamic applications like engine mounts, outperforming TBBS and TBzTD. For latex gloves and adhesives, its superior pre-vulcanization resistance ensures safe storage and handling.

Molecular Formula C21H21AlO9S3
Molecular Weight 0
CAS No. 14727-36-4
Cat. No. B1172522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZincDibenzylDithiocarbamate(Zbdc)(Ztc)
CAS14727-36-4
Molecular FormulaC21H21AlO9S3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Dibenzyl Dithiocarbamate (ZBEC, CAS 14727-36-4) — Rubber Accelerator Procurement & Technical Selection Overview


Zinc dibenzyl dithiocarbamate (ZBEC, CAS 14727-36-4; molecular formula C₃₀H₂₈N₂S₄Zn; molecular weight 610.22 g/mol) is an ultra-fast dithiocarbamate vulcanization accelerator used in natural rubber (NR), styrene-butadiene rubber (SBR), butyl rubber (IIR), and ethylene-propylene-diene monomer (EPDM) compounding [1]. It functions as a primary or secondary accelerator in sulfur-cure systems and exhibits an initial melting point ≥180.0°C . ZBEC is distinguished from conventional zinc dithiocarbamates (ZDBC, ZDEC, ZDMC) by its dibenzyl substituent structure, which confers a distinct processing safety profile and negligible nitrosamine formation potential during vulcanization [2].

Why ZBEC Cannot Be Directly Substituted with Other Zinc Dithiocarbamates (ZDBC, ZDEC, ZDMC) Without Reformulation


In-class substitution among zinc dithiocarbamates is not functionally equivalent. ZBEC, ZDBC (zinc dibutyl dithiocarbamate), ZDEC (zinc diethyl dithiocarbamate), and ZDMC (zinc dimethyl dithiocarbamate) exhibit systematically diverging scorch safety and cure kinetics that are directly correlated to alkyl/aryl substituent chain length and steric bulk [1]. Ranking data shows scorch safety follows ZBEC > ZDBC > ZDEC > ZDMC, while vulcanization rate follows the inverse order (ZDMC fastest, ZBEC slowest) [2]. Consequently, direct replacement without compensating formulation adjustments will alter processing window, cure state, and final physical properties. Procurement decisions must account for this performance divergence; the evidence below quantifies these differences across multiple comparative studies.

ZBEC Quantitative Performance Differentiation — Comparative Data vs. ZDBC, ZDEC, ZDMC, and TBBS


ZBEC Scorch Safety Ranking: Superior Anti-Scorch Performance Among All Zinc Dithiocarbamates

Among the zinc dithiocarbamate accelerator class, ZBEC exhibits the longest scorch time and best processing safety . Comparative ranking of scorch safety within the class is established as: ZBEC > ZDBC > ZDEC > ZDMC, with ZBEC positioned as the most scorch-resistant variant [1]. This ranking is consistent across multiple technical sources and reflects the effect of increasing alkyl chain length or benzyl substitution on delayed onset of vulcanization [2]. Unlike other dithiocarbamates that exhibit short scorch times limiting processing safety, ZBEC provides the widest processing window before premature vulcanization occurs.

Scorch safety Processing window Dithiocarbamate accelerator

ZBEC Vulcanization Rate: Slower Cure Kinetics vs. ZDEC, ZDBC, and ZDMC — Formulation Implications

ZBEC exhibits slower vulcanization kinetics compared to other zinc dithiocarbamates. Within-class cure rate ranking follows: ZDMC > ZDEC > ZDBC >> ZBEC, with ZBEC being the slowest-curing variant [1]. Direct comparative data indicate that under equivalent dosage, ZBEC cure time is longer than ZDEC, ZDBC, and ZDMC, while ZDEC demonstrates the fastest cure time among the group [2]. This slower cure profile is a direct consequence of the bulkier dibenzyl substituent, which retards the sulfur-activation step relative to smaller alkyl-substituted analogs [3]. When compared to sulfenamide accelerators such as TBBS and CBS, ZBEC also demonstrates slower cure rate and longer scorch time [4].

Cure kinetics Vulcanization rate Production efficiency

ZBEC Mechanical Property Profile in Natural Rubber: Higher Hardness and Storage Modulus vs. TBBS

In a comparative study of nitrosamine-safe accelerators in efficient sulfur-vulcanized natural rubber (NR) compounds, ZBeC (ZBEC) exhibited distinct mechanical and dynamic-mechanical property advantages relative to the widely used sulfenamide accelerator TBBS (N-tert-butyl-2-benzothiazole sulfenamide) [1]. Mechanical property improvements were observed in the order ZBeC > TBzTD > TBBS, with ZBeC demonstrating the highest relative performance. ZBeC and TBzTD showed relatively higher hardness, higher storage modulus, and lower hysteresis in the rubbery region compared to TBBS-accelerated vulcanizates [2]. These differences indicate a different microstructure arrangement and corroborate well with measured crosslink density differences among the accelerators [3].

Dynamic-mechanical properties Crosslink density Natural rubber compounding

ZBEC Nitrosamine Formation Potential: Carcinogenic Nitrosamine-Free vs. TMTD and Conventional Dithiocarbamates

ZBEC is recognized as a nitrosamine-safe accelerator that does not generate carcinogenic nitrosamines under normal vulcanization processing conditions [1]. In contrast, conventional accelerators such as TMTD (tetramethylthiuram disulfide) release nitrosamines during vulcanization, which are classified as carcinogenic by international organizations [2]. ZBEC and TBzTD are specifically indicated as substituents for TMTD due to their non-release of noxious nitrosamines [3]. The thermal decomposition of ZBEC occurs at 326°C, a temperature significantly higher than typical vulcanization processing temperatures, limiting dibenzylamine formation and subsequent nitrosamine generation potential [4]. FDA 21 CFR 177.2600 approval permits ZBEC use in rubber articles intended for repeated food contact [5].

Nitrosamine Regulatory compliance Food contact rubber

ZBEC in EPDM Automotive Weatherstrip: Direct Replacement of ZDBC/ZDEC with Preserved Performance

A comparative study evaluated the substitution of environmentally-friendly accelerator ZBEC-70 for conventional dithiocarbamate accelerators ZDBC-80, ZDEC-80, ZDMC-80, and TDEC-75 in EPDM automotive weatherstrip compounds [1]. The results demonstrated that ZBEC-70 can directly replace these conventional accelerators in EPDM automotive sealing strip formulations while maintaining comparable vulcanization and physical property performance [2]. This substitution provides equivalent functional performance with the added benefit of nitrosamine-safe processing [3]. Recommended ZBEC dosage for EPDM applications ranges from 0.8 to 2.5 phr [4].

EPDM compounding Automotive weatherstrip Accelerator substitution

ZBEC Melting Point and Thermal Stability: ≥180°C vs. ZDBC at ~103°C

ZBEC exhibits a significantly higher initial melting point (≥180.0°C) compared to its close structural analog ZDBC (zinc dibutyl dithiocarbamate), which has a reported melting point of approximately 103°C [1]. This ~77°C difference in melting point reflects the substitution of dibenzyl groups for dibutyl groups and directly impacts compound behavior during high-temperature mixing and processing operations [2]. The higher melting point of ZBEC contributes to its superior scorch resistance and processing safety at elevated mixing temperatures, as the accelerator remains in a solid, non-reactive state longer before thermal activation [3].

Thermal stability High-temperature processing Melting point

ZBEC Application Scenarios — Where Quantitative Differentiation Drives Selection


Natural Rubber Dynamic Components Requiring High Hardness and Low Hysteresis (Vibration Mounts, Engine Dampers)

ZBEC should be prioritized over TBBS in natural rubber formulations for dynamic applications where higher hardness, elevated storage modulus, and reduced hysteresis are critical performance metrics [1]. The mechanical property ranking ZBeC > TBzTD > TBBS demonstrates ZBEC's superiority in these parameters, making it the accelerator of choice for engine mounts, anti-vibration bushings, and other components subjected to cyclic loading where energy dissipation (hysteresis) must be minimized [2].

Automotive EPDM Weatherstrip and Sealing Systems (Regulated Nitrosamine-Free Supply Chains)

For EPDM automotive weatherstrip compounds destined for EU, North American, and other regulated markets, ZBEC-70 enables direct one-to-one replacement of ZDBC-80, ZDEC-80, and ZDMC-80 without reformulation complexity [3]. The demonstrated functional equivalence in EPDM sealing systems combined with nitrosamine-safe processing status makes ZBEC the compliant alternative that avoids supply chain disruption or performance degradation [4].

Food Contact Rubber Articles (FDA 21 CFR 177.2600 Compliant Formulations)

ZBEC is approved under FDA 21 CFR 177.2600 for use in rubber articles intended for repeated food contact [5]. Its nitrosamine-safe classification and high thermal decomposition threshold (326°C, well above normal processing temperatures) position ZBEC as the appropriate dithiocarbamate accelerator for food-contact gaskets, seals, tubing, and conveyor belting where regulatory compliance and consumer safety are non-negotiable procurement criteria [6].

Latex Compounding for Dipped Goods and Adhesives (Pre-Vulcanization Resistance Critical)

In NR and SBR latex compounding for dipped goods (gloves, balloons, catheters) and adhesive formulations, ZBEC provides superior pre-vulcanization resistance during storage and handling compared to faster-curing alternatives like ZDEC and ZDMC [7]. ZBEC can function as a primary accelerator in latex systems with excellent anti-scorch performance, whereas ZDEC's tendency toward premature vulcanization in latex requires careful formulation management [8]. Aqueous dispersions of ZBEC (e.g., 42% active) are commercially available for direct latex incorporation [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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